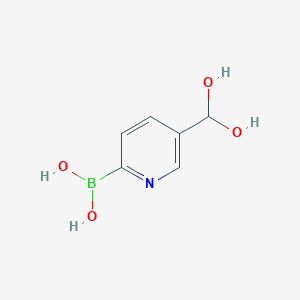

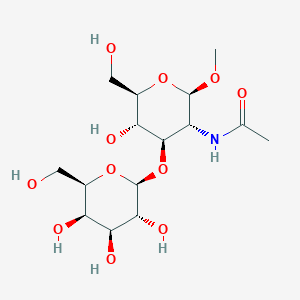

![molecular formula C13H13NaO3 B8065943 sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate](/img/structure/B8065943.png)

sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate” is known as Zinc Oxide. It is a white, powdery mineral that is insoluble in water. Zinc Oxide is widely used in various industries due to its unique properties, including its ability to protect, soothe, and heal the skin. It is also used in sunscreens, providing both UVA and UVB protection .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Zinc Oxide can be synthesized through several methods, including:

- This involves the oxidation of zinc vapor in the presence of air. The reaction is as follows:

Direct (American) Process: Zn+O2→ZnO

This method involves the reduction of zinc ore with carbon, followed by the oxidation of the resulting zinc vapor. The reaction is:Indirect (French) Process: ZnCO3→ZnO+CO2

Industrial Production Methods

Industrially, Zinc Oxide is produced using the Direct Process where zinc ore is heated in the presence of carbon, producing zinc vapor, which is then oxidized to form Zinc Oxide. This method is preferred due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

Zinc Oxide undergoes various chemical reactions, including:

Oxidation: Zinc Oxide can be further oxidized to form zinc peroxide.

Reduction: It can be reduced by carbon to form zinc metal.

Substitution: Zinc Oxide reacts with acids to form corresponding zinc salts.

Common Reagents and Conditions

Oxidation: Requires an oxidizing agent like hydrogen peroxide.

Reduction: Requires a reducing agent like carbon at high temperatures.

Substitution: Involves acids such as sulfuric acid or hydrochloric acid.

Major Products

Oxidation: Zinc peroxide.

Reduction: Zinc metal.

Substitution: Zinc sulfate or zinc chloride.

Applications De Recherche Scientifique

Zinc Oxide has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions.

Biology: Employed in the study of cellular processes and as a nutrient in cell culture media.

Medicine: Used in ointments and creams for its antiseptic and astringent properties.

Industry: Utilized in the production of rubber, ceramics, and glass.

Mécanisme D'action

Zinc Oxide exerts its effects through several mechanisms:

Skin Protection: Forms a protective barrier on the skin, reflecting and scattering UV radiation.

Antiseptic Action: Inhibits the growth of bacteria by disrupting their cell membranes.

Astringent Properties: Causes contraction of body tissues, reducing inflammation and irritation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Titanium Dioxide: Another compound used in sunscreens for its UV protection properties.

Magnesium Oxide: Used in similar applications but has different chemical properties.

Uniqueness

Zinc Oxide is unique due to its combination of antiseptic, astringent, and UV protective properties, making it highly versatile in various applications .

Propriétés

IUPAC Name |

sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3.Na/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWDZCORIHHOPO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

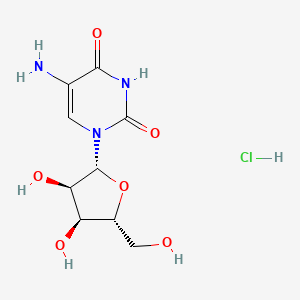

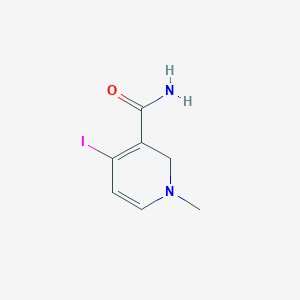

![[1-(3-Phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B8065862.png)

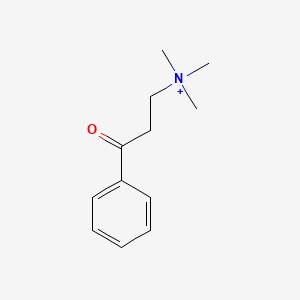

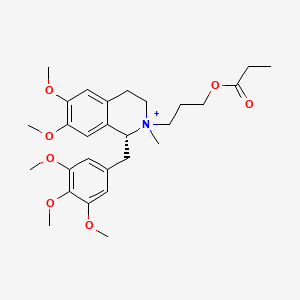

![2-[[1-Oxo-3-(4-pentylphenyl)prop-2-enyl]amino]benzoic acid](/img/structure/B8065881.png)

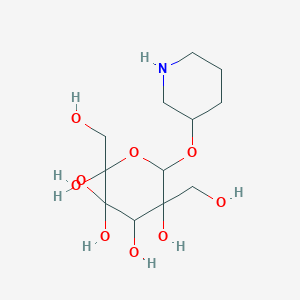

![6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B8065886.png)

![sodium;2-[2-[[2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoylamino]propanoate](/img/structure/B8065895.png)

![octanoic acid [(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B8065957.png)

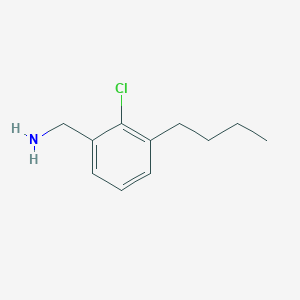

![4-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8065960.png)